Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate is a chemical compound with the molecular formula C9H13F2NO2 and a molecular weight of 205.2018264. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the direct alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts . These methods are designed to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethylidene derivatives, while reduction may produce more saturated azetidine compounds .
Scientific Research Applications
Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nitrogen-containing heterocycles.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the desired effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(difluoromethyl)azetidine-1-carboxylate
- Tert-butyl 3-(trifluoromethylidene)azetidine-1-carboxylate
- Tert-butyl 3-(chloromethylidene)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate is unique due to the presence of the difluoromethylidene group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying the effects of fluorine substitution in azetidine derivatives .
Properties
IUPAC Name |
tert-butyl 3-(difluoromethylidene)azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2NO2/c1-9(2,3)14-8(13)12-4-6(5-12)7(10)11/h4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEWESQQNZDPMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(F)F)C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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